molecular formula C13H10O5 B607954 Hispidin CAS No. 555-55-5

Hispidin

Cat. No. B607954
Key on ui cas rn: 555-55-5
M. Wt: 246.21 g/mol
InChI Key: SGJNQVTUYXCBKH-HNQUOIGGSA-N
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Patent
US05731344

Procedure details

2 ml 3N HCl was added to a suspension of 8.0 g (30 mmol) 4-hydroxy-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-2H-pyran-2-one VII and 300 ml tetrahydrofuran. The resulting clear solution was heated for 2-3 hours under reflux until it was no longer possible to detect starting material. (TLC control, mobile solvent: toluene/ethyl formate/methanol 5:4:1, 0.5% formic acid). After drying over sodium sulphate the solution was strongly evaporated (residual volume ca. 50 ml) and it was crystallized by admixing with ether. Yield 4.7 g (63%) hispidine II, melting point 232°-234° C. (decomp.) or melting point 253° C. (decomp; bunch of needles from toluene/ethyl formate).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
4-hydroxy-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-2H-pyran-2-one
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
toluene ethyl formate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[OH:2][C:3]1[CH:8]=[C:7]([CH2:9][CH:10]([C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[C:14]([OH:19])[CH:13]=2)O)[O:6][C:5](=[O:20])[CH:4]=1.O1CCCC1.C1(C)C=CC=CC=1.C(OCC)=O.CO>C(O)=O>[OH:19][C:14]1[CH:13]=[C:12]([CH:10]=[CH:9][C:7]2[O:6][C:5](=[O:20])[CH:4]=[C:3]([OH:2])[CH:8]=2)[CH:17]=[CH:16][C:15]=1[OH:18] |f:3.4.5|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
4-hydroxy-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-2H-pyran-2-one
Quantity
8 g
Type
reactant
Smiles
OC1=CC(OC(=C1)CC(O)C1=CC(=C(C=C1)O)O)=O
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
toluene ethyl formate methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.C(=O)OCC.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting clear solution was heated for 2-3 hours
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate the solution
CUSTOM
Type
CUSTOM
Details
was strongly evaporated (residual volume ca. 50 ml) and it
CUSTOM
Type
CUSTOM
Details
was crystallized

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=CC1O)C=CC1=CC(=CC(O1)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05731344

Procedure details

2 ml 3N HCl was added to a suspension of 8.0 g (30 mmol) 4-hydroxy-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-2H-pyran-2-one VII and 300 ml tetrahydrofuran. The resulting clear solution was heated for 2-3 hours under reflux until it was no longer possible to detect starting material. (TLC control, mobile solvent: toluene/ethyl formate/methanol 5:4:1, 0.5% formic acid). After drying over sodium sulphate the solution was strongly evaporated (residual volume ca. 50 ml) and it was crystallized by admixing with ether. Yield 4.7 g (63%) hispidine II, melting point 232°-234° C. (decomp.) or melting point 253° C. (decomp; bunch of needles from toluene/ethyl formate).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
4-hydroxy-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-2H-pyran-2-one
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
toluene ethyl formate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[OH:2][C:3]1[CH:8]=[C:7]([CH2:9][CH:10]([C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[C:14]([OH:19])[CH:13]=2)O)[O:6][C:5](=[O:20])[CH:4]=1.O1CCCC1.C1(C)C=CC=CC=1.C(OCC)=O.CO>C(O)=O>[OH:19][C:14]1[CH:13]=[C:12]([CH:10]=[CH:9][C:7]2[O:6][C:5](=[O:20])[CH:4]=[C:3]([OH:2])[CH:8]=2)[CH:17]=[CH:16][C:15]=1[OH:18] |f:3.4.5|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
4-hydroxy-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-2H-pyran-2-one
Quantity
8 g
Type
reactant
Smiles
OC1=CC(OC(=C1)CC(O)C1=CC(=C(C=C1)O)O)=O
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
toluene ethyl formate methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.C(=O)OCC.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting clear solution was heated for 2-3 hours
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate the solution
CUSTOM
Type
CUSTOM
Details
was strongly evaporated (residual volume ca. 50 ml) and it
CUSTOM
Type
CUSTOM
Details
was crystallized

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=CC1O)C=CC1=CC(=CC(O1)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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